molecular formula C8H18N2O B13192338 2-Amino-3-(piperidin-1-yl)propan-1-ol

2-Amino-3-(piperidin-1-yl)propan-1-ol

Cat. No.: B13192338
M. Wt: 158.24 g/mol
InChI Key: PDPYKSTUOSULEA-UHFFFAOYSA-N
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Description

2-Amino-3-(piperidin-1-yl)propan-1-ol is an organic compound that features both an amino group and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(piperidin-1-yl)propan-1-ol typically involves the reaction of piperidine with an appropriate precursor. One common method is the reductive amination of 3-(piperidin-1-yl)propanal with ammonia or an amine source under hydrogenation conditions. This reaction is often catalyzed by metals such as palladium or platinum.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or crystallization to obtain the desired purity level.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically forming corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas in the presence of a metal catalyst like palladium on carbon.

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of more saturated amines.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

2-Amino-3-(piperidin-1-yl)propan-1-ol has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-3-(piperidin-1-yl)propan-1-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

  • 1-Amino-3-(3-methyl-piperidin-1-yl)-propan-2-ol
  • 3-(Piperidin-1-yl)propan-1-ol
  • 2-piperidin-4-ylpropan-2-ol

Uniqueness: 2-Amino-3-(piperidin-1-yl)propan-1-ol is unique due to its specific combination of an amino group and a piperidine ring, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C8H18N2O

Molecular Weight

158.24 g/mol

IUPAC Name

2-amino-3-piperidin-1-ylpropan-1-ol

InChI

InChI=1S/C8H18N2O/c9-8(7-11)6-10-4-2-1-3-5-10/h8,11H,1-7,9H2

InChI Key

PDPYKSTUOSULEA-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC(CO)N

Origin of Product

United States

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